molecular formula C12H17FN2 B1456248 1-Ethyl-3-(3-fluorophenyl)piperazine CAS No. 1248908-22-6

1-Ethyl-3-(3-fluorophenyl)piperazine

Cat. No. B1456248
CAS RN: 1248908-22-6
M. Wt: 208.27 g/mol
InChI Key: PPTYMQWKKFYFPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-3-(3-fluorophenyl)piperazine is an analytical reference standard categorized as a piperazine . It has a molecular formula of C12H17FN2 . The physiological and toxicological properties of this compound are not well-known .


Synthesis Analysis

There are several synthetic routes for piperazine derivatives. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .


Molecular Structure Analysis

The molecular structure of 1-Ethyl-3-(3-fluorophenyl)piperazine involves a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The piperazine ring is substituted at one nitrogen atom by an ethyl group and at the other nitrogen atom by a 3-fluorophenyl group .

Scientific Research Applications

Dopamine and Serotonin Transporter Studies

1-Ethyl-3-(3-fluorophenyl)piperazine derivatives have been explored for their potential in treating cocaine abuse through their action on the dopamine and serotonin transporters. For example, chiral hydroxyl-containing derivatives have shown selective affinity towards these transporters, with some enantiomers displaying substantial selectivity. These compounds exhibit promise in elevating extracellular dopamine levels and inhibiting cocaine-maintained responding in animal models (Hsin et al., 2002).

Synthesis and Process Development

The development of robust processes for the synthesis of dopamine uptake inhibitors such as GBR-12909 highlights the application of 1-Ethyl-3-(3-fluorophenyl)piperazine derivatives in medicinal chemistry. These efforts aim to improve yield, reduce environmental impact, and eliminate the need for chromatographic purifications in the production of therapeutic agents (Ironside et al., 2002).

Radioligand Development for PET Imaging

Derivatives have been utilized in the development of radioligands for positron emission tomography (PET) imaging studies. These compounds, such as [18F]p-MPPF, serve as tools for studying the serotonergic neurotransmission in various animal models and humans, providing insights into the function of the serotonin 1A receptor (Plenevaux et al., 2000).

Antitumor Activity

Research into novel 1,2,4-triazole Schiff bases containing 1-Ethyl-3-(3-fluorophenyl)piperazine groups has revealed potential antitumor activity. These compounds have demonstrated significant inhibitory activity against tumor cells in vitro, suggesting a promising avenue for the development of new anticancer drugs (Ding et al., 2016).

Novel Insecticides

The use of 1-Ethyl-3-(3-fluorophenyl)piperazine derivatives in the design of novel insecticides has been explored, taking advantage of their action on serotonergic receptors. Compounds designed around this scaffold have shown growth-inhibiting and larvicidal activities against certain pests, offering a potential new class of insecticides with a novel mode of action (Cai et al., 2010).

Future Directions

The future directions for research on 1-Ethyl-3-(3-fluorophenyl)piperazine could involve further investigation into its synthesis, chemical properties, and potential biological activity. Given the presence of the piperazine moiety in numerous bioactive compounds, there may be potential for the development of new therapeutics .

properties

IUPAC Name

1-ethyl-3-(3-fluorophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2/c1-2-15-7-6-14-12(9-15)10-4-3-5-11(13)8-10/h3-5,8,12,14H,2,6-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTYMQWKKFYFPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNC(C1)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-3-(3-fluorophenyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-3-(3-fluorophenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-Ethyl-3-(3-fluorophenyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-Ethyl-3-(3-fluorophenyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-Ethyl-3-(3-fluorophenyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-Ethyl-3-(3-fluorophenyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-Ethyl-3-(3-fluorophenyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.